molecular formula C7H14N2O B12865444 (2S,5S)-5-Ethylpyrrolidine-2-carboxamide

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide

Cat. No.: B12865444
M. Wt: 142.20 g/mol
InChI Key: HOTLTPNJQNTQNS-WDSKDSINSA-N
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Description

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the ethyl group at the 5-position and the carboxamide group at the 2-position makes it a unique molecule with specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the catalytic hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-5-Ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-5-Methylpyrrolidine-2-carboxamide
  • (2S,5S)-5-Propylpyrrolidine-2-carboxamide
  • (2S,5S)-5-Isopropylpyrrolidine-2-carboxamide

Uniqueness

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide is unique due to its specific ethyl group at the 5-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(2S,5S)-5-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-5-3-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1

InChI Key

HOTLTPNJQNTQNS-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](N1)C(=O)N

Canonical SMILES

CCC1CCC(N1)C(=O)N

Origin of Product

United States

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